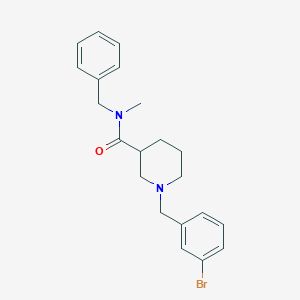
1-(2,4-dichlorobenzyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorobenzyl)-1H-indazole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids found in cannabis, such as THC (tetrahydrocannabinol). AB-FUBINACA is one of the most potent synthetic cannabinoids available and has been associated with several adverse effects, including seizures, psychosis, and death.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indazole is similar to that of natural cannabinoids, such as THC. This compound binds to the CB1 and CB2 receptors in the brain, which leads to the activation of several signaling pathways. These pathways are responsible for the psychoactive effects of 1-(2,4-dichlorobenzyl)-1H-indazole, such as euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
1-(2,4-dichlorobenzyl)-1H-indazole has been shown to have several biochemical and physiological effects on the human body. This compound has been associated with increased heart rate, blood pressure, and body temperature. It has also been shown to affect the release of neurotransmitters in the brain, leading to altered mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-dichlorobenzyl)-1H-indazole in laboratory experiments is its potency. This compound can produce strong and consistent effects, making it useful for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using 1-(2,4-dichlorobenzyl)-1H-indazole is its potential for adverse effects, such as seizures and psychosis. Researchers must take appropriate safety measures when handling this compound to minimize the risk of these adverse effects.
Direcciones Futuras
There are several future directions for research involving 1-(2,4-dichlorobenzyl)-1H-indazole. One area of interest is the development of new synthetic cannabinoids that are safer and less potent than 1-(2,4-dichlorobenzyl)-1H-indazole. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, as little is currently known about the potential health risks associated with these compounds. Finally, research is needed to understand the mechanisms underlying the adverse effects of synthetic cannabinoids, such as seizures and psychosis, to develop effective treatments and prevention strategies.
Métodos De Síntesis
The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole involves several steps, starting with the preparation of 2,4-dichlorobenzyl bromide. This intermediate is then reacted with 1H-indazole in the presence of a base to form the final product. The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole is relatively straightforward and can be accomplished using standard laboratory equipment and techniques.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorobenzyl)-1H-indazole has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to bind strongly to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of natural cannabinoids. Studies have also shown that 1-(2,4-dichlorobenzyl)-1H-indazole has a higher affinity for these receptors than THC, making it more potent.
Propiedades
Nombre del producto |
1-(2,4-dichlorobenzyl)-1H-indazole |
|---|---|
Fórmula molecular |
C14H10Cl2N2 |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
1-[(2,4-dichlorophenyl)methyl]indazole |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17-18/h1-8H,9H2 |
Clave InChI |
MFDFIORYRFXGIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)


![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)





